(R)-3-Ethoxypyrrolidine

描述

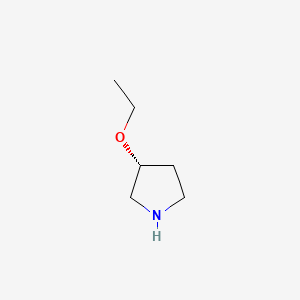

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-3-ethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBOYHJEUFJZPE-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654358 | |

| Record name | (3R)-3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651341-51-4 | |

| Record name | (3R)-3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 3 Ethoxypyrrolidine and Its Chiral Derivatives

Asymmetric Synthesis Approaches to Chiral Pyrrolidines

The construction of the chiral pyrrolidine (B122466) ring with precise control over its stereochemistry is a key challenge for synthetic chemists. Numerous strategies have been developed to achieve this, broadly categorized into chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials, and catalytic asymmetric synthesis, which employs chiral catalysts to induce enantioselectivity. chemicalbook.comnih.gov These methods provide access to a wide range of substituted pyrrolidines, which are pivotal as ligands in catalysis, intermediates in drug synthesis, and as organocatalysts themselves. google.comprezi.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov Compounds such as amino acids (e.g., proline, aspartic acid), carbohydrates (e.g., mannitol), and hydroxy acids (e.g., tartaric acid, malic acid) serve as versatile chiral synthons. nih.govnih.gov This approach leverages the inherent chirality of the starting material to construct complex chiral targets, often through a series of well-established chemical transformations. nih.gov The synthesis of various natural alkaloids and bioactive molecules has been successfully achieved using proline as a chiral precursor, highlighting the utility of this strategy. nih.gov

A direct and efficient route to (R)-3-Ethoxypyrrolidine involves the use of the commercially available enantiomerically pure precursor, (R)-3-hydroxypyrrolidine. The synthesis is typically achieved through an O-alkylation reaction, most commonly the Williamson ether synthesis.

To facilitate this reaction and prevent competing N-alkylation, the nitrogen atom of the pyrrolidine ring is first protected, often with a tert-butoxycarbonyl (Boc) group, to form N-Boc-(R)-3-hydroxypyrrolidine. This protected intermediate is then treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Subsequent reaction with an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr), furnishes the desired N-Boc-(R)-3-ethoxypyrrolidine via an SN2 mechanism. The final step involves the removal of the Boc protecting group under acidic conditions to yield this compound.

Table 1: Williamson Ether Synthesis of N-Boc-(R)-3-ethoxypyrrolidine

| Step | Reactants | Reagents | Product | Purpose |

| 1 | (R)-3-hydroxypyrrolidine | Di-tert-butyl dicarbonate (Boc)₂O | N-Boc-(R)-3-hydroxypyrrolidine | Protect the secondary amine. |

| 2 | N-Boc-(R)-3-hydroxypyrrolidine | Sodium Hydride (NaH), Ethyl Iodide (EtI) | N-Boc-(R)-3-ethoxypyrrolidine | Form the ether linkage. |

| 3 | N-Boc-(R)-3-ethoxypyrrolidine | Trifluoroacetic Acid (TFA) or HCl | This compound | Deprotect the amine. |

This table outlines the general, widely accepted steps for this transformation based on the principles of the Williamson ether synthesis.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis has emerged as a highly efficient and atom-economical method for constructing chiral molecules. google.comprezi.com This approach utilizes substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. For pyrrolidine synthesis, this often involves cycloaddition reactions or intramolecular cyclizations where the catalyst orchestrates the stereochemical outcome. ijcps.orggoogle.com

A diverse array of chiral catalysts has been developed for the asymmetric synthesis of pyrrolidines. These can be broadly classified into metal-based catalysts and organocatalysts.

Chiral Metal Catalysts : Complexes of metals such as rhodium, copper, silver, and gold with chiral ligands are widely used. harvard.eduresearchgate.net These catalysts are particularly effective in promoting asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles to construct the pyrrolidine ring with high stereocontrol. google.com

Organocatalysts : In recent years, small organic molecules have been successfully employed as catalysts. Proline and its derivatives are prominent examples, effectively catalyzing transformations like aldol and Michael reactions. google.comnih.gov Chiral phosphoric acids have also proven to be powerful catalysts, particularly for reactions such as the intramolecular aza-Michael cyclization.

Table 2: Comparison of Catalyst Types in Chiral Pyrrolidine Synthesis

| Catalyst Type | Examples | Typical Reactions | Advantages |

| Chiral Metal Complexes | Rh(II) carboxylates, Cu(I)-BOX, Ag(I)-FAP | 1,3-Dipolar Cycloaddition, C-H Insertion | High turnover numbers, high enantioselectivity. |

| Organocatalysts | Proline, Diarylprolinol silyl ethers, Chiral Phosphoric Acids | Michael Addition, Aldol Reaction, Aza-Michael Cyclization | Metal-free, environmentally benign, readily available. |

The intramolecular aza-Michael addition is a powerful ring-forming reaction for the synthesis of N-heterocycles, including pyrrolidines. In this reaction, a nitrogen nucleophile within a molecule adds to an α,β-unsaturated carbonyl or a similar Michael acceptor in the same molecule, leading to cyclization.

When catalyzed by a chiral entity, such as a chiral phosphoric acid, this cyclization can proceed with high enantioselectivity. For instance, a suitably designed acyclic precursor containing both an amine and an activated alkene can be cyclized to form a chiral pyrrolidine. The catalyst protonates and activates the Michael acceptor and simultaneously directs the approach of the intramolecular amine, thereby controlling the stereochemistry of the newly formed chiral center. This method has been successfully applied to the synthesis of various substituted pyrrolidines and spiro-pyrrolidines with high enantiomeric excesses.

Synthesis of 3-Ethoxypyrrolidine-2,5-diones as Intermediates

An alternative synthetic strategy involves the formation of a pyrrolidine-2,5-dione (succinimide) ring, which is subsequently reduced to the desired pyrrolidine. While specific methods for the direct synthesis of 3-ethoxypyrrolidine-2,5-dione are not widely reported, analogous syntheses of substituted succinimides suggest a plausible pathway.

The general synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine, followed by cyclodehydration. ijcps.org To obtain a 3-substituted derivative, one could start with a substituted succinic anhydride or perform a functionalization of the succinimide ring. For instance, the synthesis of 3-substituted pyrrolidine-2,4-diones has been reported through the condensation of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate to yield a 3-ethoxymethylene intermediate.

Once the 3-ethoxypyrrolidine-2,5-dione intermediate is obtained, the two carbonyl groups of the imide must be reduced to methylenes. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LAH) or borane (BH₃). These reagents are capable of reducing the cyclic imide functionality to the corresponding cyclic amine, which would provide the 3-ethoxypyrrolidine scaffold. Careful control of reaction conditions is necessary to achieve the desired reduction without affecting other functional groups.

Cyclization Reactions of β-Cyanocarboxylic Acids

While direct synthesis of this compound via β-cyanocarboxylic acid cyclization is not extensively detailed in recent literature, the formation of the pyrrolidine skeleton from acyclic compounds through cyclization is a recognized strategy. nih.govmdpi.com This approach, though less common than using chiral pool starting materials like proline, offers the advantage of introducing various functional groups during the ring formation step. mdpi.com The process generally involves an intramolecular reaction where a linear precursor containing the necessary carbon and nitrogen atoms closes to form the five-membered ring. Stereoselective methods for the cyclization of acyclic starting compounds are crucial for producing optically pure pyrrolidine derivatives. nih.gov

Synthesis of N-Alkylated and N-Arylated this compound Derivatives

The functionalization of the pyrrolidine nitrogen via N-alkylation and N-arylation is a key step in diversifying the core structure to create novel compounds with potentially enhanced biological activities. nih.govnih.gov

N-Alkylation: This process involves introducing an alkyl group to the nitrogen atom of the pyrrolidine ring. nih.gov Traditional methods often utilize alkyl halides or sulfonates in the presence of a base. nih.gov More contemporary and environmentally conscious approaches may use alcohols or aldehydes. nih.gov Achieving selective monoalkylation is critical, as over-alkylation can lead to undesired products. nih.gov For instance, heterocyclic ketene aminals have been shown to react with ethyl bromoacetate in the presence of sodium hydride to yield N-alkylation products specifically. bohrium.com The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence involving an asymmetric allylic alkylation to set a stereogenic quaternary center. nih.gov

N-Arylation: The formation of a carbon-nitrogen bond between an aryl group and the pyrrolidine nitrogen is a fundamental transformation. nih.gov Several named reactions are employed for this purpose, including the Buchwald-Hartwig amination, Ullmann coupling, and Chan-Lam coupling. nih.govsemanticscholar.org These methods, often catalyzed by transition metals like palladium or copper, have proven effective for the N-arylation of various nitrogen-containing heterocycles. nih.govrsc.org Photocatalytic methods are emerging as a milder alternative to traditional C-N coupling reactions, which often require harsh conditions. helsinki.fi These light-mediated reactions can be catalyzed by metal complexes, organic dyes, or heterogeneous semiconductors to successfully couple 3-substituted pyrrolidines with aryl halides. helsinki.fi

Below is a summary of common N-arylation methods:

| Method | Catalyst/Reagents | Key Features |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Wide substrate scope, good functional group tolerance. |

| Ullmann Coupling | Copper catalyst, high temperatures | Classic method, often requires harsh conditions. |

| Chan-Lam Coupling | Copper catalyst, boronic acids | Milder conditions than traditional Ullmann coupling. |

| Photocatalytic N-Arylation | Photocatalyst (e.g., metal complex, organic dye), light | Mild reaction conditions, offers an alternative to traditional methods. helsinki.fi |

Stereochemical Control in Ethoxypyrrolidine Synthesis

The biological activity of chiral molecules is highly dependent on their stereochemistry. nih.gov Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of this compound and its derivatives is paramount. This control can be achieved through various diastereoselective and enantioselective methodologies.

Diastereoselective and Enantioselective Methodologies

Diastereoselective Synthesis: These methods aim to produce a specific diastereomer from a starting material that may already contain a chiral center. For example, a copper-promoted intramolecular aminooxygenation of alkenes has been developed for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov This reaction can produce 2,5-cis-pyrrolidines with excellent diastereomeric ratios (dr >20:1) from α-substituted 4-pentenyl sulfonamides, while γ-substituted substrates yield 2,3-trans pyrrolidines with moderate selectivity. nih.gov

Enantioselective Synthesis: These strategies introduce chirality into a molecule, creating a non-racemic mixture of enantiomers from an achiral starting material. A key approach is the use of chiral catalysts or auxiliaries. Enantioselective synthesis of substituted pyrrolidines has been achieved through various routes, including dynamic resolutions of chiral organolithium compounds and stereoselective spirocyclization from tryptophanol-derived lactams. researchgate.netnih.govmdpi.com Cascade reactions, such as the squaramide-catalyzed aza-Michael/Michael addition, can generate complex pyrrolidine structures with multiple stereocenters in high yield and excellent diastereo- and enantioselectivity.

Controlling Stereochemistry in Pyrrolidine Ring Formation

Establishing the desired stereochemistry during the cyclization step is a powerful strategy for synthesizing chiral pyrrolidines from acyclic precursors. mdpi.com The stereochemical outcome of these reactions is influenced by factors such as the geometry of the precursor and the reaction mechanism. nih.gov

One of the classic methods for constructing the pyrrolidine ring with stereocontrol is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene (a dipolarophile). nih.gov The stereochemistry of the substituents on the resulting pyrrolidine ring is directly correlated with the geometry of the reactants. nih.gov Other methods include intramolecular radical amination and reductive hydroamination cascades of enynyl amines, which can provide stereoselective access to substituted pyrrolidines. organic-chemistry.org The choice of catalyst and reaction conditions is critical in directing the stereochemical pathway of the ring closure.

Scalable Synthesis Protocols for Advanced Chiral Building Blocks

The transition from laboratory-scale synthesis to large-scale production presents significant challenges, including cost, safety, and efficiency. Developing scalable protocols for chiral building blocks like this compound is crucial for their application in pharmaceutical manufacturing. nih.gov

A scalable synthesis should ideally use readily available starting materials, employ robust and high-yielding reactions, and minimize the need for chromatographic purification. nih.gov For example, a synthetic approach to spirocyclic pyrrolidines was successfully scaled up to a 100-gram scale by optimizing reaction conditions, such as catalyst choice (BF₃·Et₂O), temperature, and solvent. nih.gov The key steps in this scalable process included a Sakurai reaction, hydroboration-oxidation, and a final cyclization of a mesylate intermediate to form the pyrrolidine ring. nih.gov Careful optimization of each step, such as using freshly prepared borane for the hydroboration-oxidation, was critical for maintaining high yields at a larger scale. nih.gov Such detailed process optimization is essential for the economically viable production of advanced chiral building blocks. researchgate.net

Structural Elucidation and Conformational Analysis of R 3 Ethoxypyrrolidine

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools in modern chemistry for elucidating molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, enabling a comprehensive characterization of compounds like (R)-3-Ethoxypyrrolidine.

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule, making it particularly useful for assigning stereochemistry.

¹H (Proton) and ¹³C (Carbon-13) NMR are primary methods for establishing the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrrolidine (B122466) ring and the ethoxy group. The ethoxy group typically presents as a quartet for the methylene protons (-OCH₂-) coupled to the adjacent methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The protons on the pyrrolidine ring exhibit more complex splitting patterns due to coupling with each other. The proton at the C-3 position (methine proton, -CH-O-) is a key signal, coupled to the neighboring protons on the C-2 and C-4 positions of the ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected. The carbon atom bonded to the oxygen of the ethoxy group (C-3) would appear significantly downfield due to the deshielding effect of the electronegative oxygen atom. The carbons of the ethoxy group and the remaining carbons of the pyrrolidine ring would have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethoxy -CH₃ | ~1.2 | Triplet (t) |

| Pyrrolidine C4-H₂ | ~1.8 - 2.0 | Multiplet (m) |

| Pyrrolidine C5-H₂ | ~2.8 - 3.1 | Multiplet (m) |

| Pyrrolidine C2-H₂ | ~2.9 - 3.2 | Multiplet (m) |

| Ethoxy -OCH₂- | ~3.5 | Quartet (q) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy -CH₃ | ~15 |

| Pyrrolidine C-4 | ~30 |

| Pyrrolidine C-5 | ~45 |

| Pyrrolidine C-2 | ~52 |

| Ethoxy -OCH₂- | ~64 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in determining which protons are coupled to each other, thus mapping out the proton connectivity within a molecule. libretexts.orgslideshare.net A COSY spectrum plots a ¹H NMR spectrum on both axes, with diagonal peaks corresponding to the 1D spectrum and off-diagonal "cross-peaks" indicating coupled protons. libretexts.orgcolumbia.edu

For this compound, a COSY experiment would reveal key correlations:

A cross-peak between the ethoxy -OCH₂- quartet and the -CH₃ triplet, confirming their adjacency.

Cross-peaks connecting the C-3 methine proton to the protons on the C-2 and C-4 positions of the pyrrolidine ring.

Correlations between the protons at C-4 and C-5, as well as between C-2 protons and the N-H proton (if present and not exchanged with a deuterated solvent).

This network of correlations allows for the unambiguous assignment of the proton signals to their respective positions on the pyrrolidine ring.

Table 3: Expected Key COSY Correlations for this compound

| Correlated Protons | Description |

|---|---|

| Ethoxy -OCH₂- ↔ Ethoxy -CH₃ | Confirms the ethyl group structure. |

| Pyrrolidine C3-H ↔ Pyrrolidine C2-H₂ | Shows connectivity between C-3 and C-2. |

| Pyrrolidine C3-H ↔ Pyrrolidine C4-H₂ | Shows connectivity between C-3 and C-4. |

To confirm the enantiomeric purity of this compound, chiral NMR shift reagents can be employed. These are typically paramagnetic lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), that are themselves chiral. rsc.org

When a chiral shift reagent is added to a sample containing enantiomers, it reversibly binds to a Lewis basic site on the molecule, in this case, the nitrogen atom of the pyrrolidine ring. libretexts.org This interaction forms transient diastereomeric complexes, which have different magnetic environments. libretexts.org As a result, in the NMR spectrum, signals that were identical for both enantiomers (e.g., the C-3 proton) will split into two separate signals, one for the R-enantiomer complex and one for the S-enantiomer complex. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise determination of the enantiomeric excess (e.e.).

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally determining the elemental composition of a molecule. researchgate.net It measures the mass-to-charge ratio to a very high degree of accuracy (typically within 0.001 atomic mass units).

For this compound, the molecular formula is C₆H₁₃NO. HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The calculated exact mass for C₆H₁₄NO⁺ is 116.1070. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.

Analysis of the fragmentation patterns in the mass spectrum provides further structural evidence. In amines and ethers, fragmentation often occurs via alpha-cleavage—the breaking of a bond adjacent to the nitrogen or oxygen atom. miamioh.eduyoutube.com

Table 4: Predicted HRMS Fragmentation Data for this compound

| m/z (exact mass) | Possible Fragment Ion | Description |

|---|---|---|

| 116.1070 | [C₆H₁₄NO]⁺ | Protonated molecular ion [M+H]⁺ |

| 87.0651 | [C₅H₉O]⁺ | Loss of the ethyl group (-C₂H₅) from the ether linkage. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Interpretation

Tandem mass spectrometry (MS/MS) provides a powerful tool for the structural elucidation of molecules like this compound by characterizing the fragmentation pathways of a selected precursor ion. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation patterns observed are indicative of the molecule's underlying structure.

For this compound, the fragmentation is expected to be directed by the locations of the heteroatoms (nitrogen and oxygen) and the ethoxy substituent. Common fragmentation pathways for cyclic amines and ethers involve ring-opening reactions, as well as the loss of small neutral molecules. The fragmentation of protonated α-pyrrolidinophenone cathinones, for instance, often involves the loss of the pyrrolidine moiety as a neutral species. wvu.edu While the ethoxy group in this compound presents a different fragmentation directive, the stability of the pyrrolidine ring and the lability of the C-O and C-N bonds will govern the observed product ions.

Key fragmentation pathways for protonated this compound would likely include the loss of the ethyl group from the ethoxy moiety, and potentially the loss of the entire ethoxy group. Ring-opening of the pyrrolidine followed by subsequent fragmentation is also a plausible pathway. The relative abundance of the fragment ions will be dependent on their stability.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 116.1 | 88.1 | C₂H₄ (Ethene) | Protonated 3-hydroxypyrrolidine |

| 116.1 | 70.1 | C₂H₅OH (Ethanol) | Protonated 2,3-dehydropyrrolidine |

Note: This table is predictive and based on general fragmentation principles of related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in this compound are the secondary amine (N-H), the ether (C-O-C), and the alkane C-H bonds within the pyrrolidine ring and the ethyl group. The N-H stretching vibration in secondary amines typically appears in the region of 3300-3500 cm⁻¹. utdallas.edu Experimental data for gaseous pyrrolidine shows a structured band for the N-H stretch around 3330-3340 cm⁻¹. dtic.mil The C-H stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-2960 cm⁻¹ region. vscht.cz The C-O stretching vibration of the ether group typically gives a strong absorption in the 1000-1300 cm⁻¹ range. wikipedia.org Additionally, N-H bending vibrations are expected in the 1500-1650 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (alkane) | Stretch | 2850 - 2960 |

| C-O (ether) | Stretch | 1000 - 1300 |

| N-H (amine) | Bend | 1500 - 1650 |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Theoretical and Computational Conformational Analysis

Theoretical and computational methods are indispensable for a detailed understanding of the conformational landscape of flexible molecules like this compound. These methods allow for the determination of stable conformers, the energy barriers between them, and the influence of various factors on conformational preference.

Molecular Mechanics and Quantum Mechanical Calculations

Both molecular mechanics (MM) and quantum mechanical (QM) calculations are employed to study the conformations of substituted pyrrolidines. MM methods provide a computationally efficient way to explore the potential energy surface, while QM methods, such as Density Functional Theory (DFT), offer higher accuracy in describing electronic effects and subtle energetic differences between conformers. researchgate.net For substituted pyrrolidines, DFT calculations have been shown to be effective in predicting geometries and relative energies of different conformers. researchgate.net

Conformational Preferences of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered conformations are the "envelope" (or Cₛ symmetry) and the "twist" (or C₂ symmetry). The position and nature of substituents on the pyrrolidine ring play a crucial role in determining the preferred puckering mode. nih.gov For 3-substituted prolines, a cis substituent relative to the carboxyl group can stabilize a Cγ-endo puckering, which restricts the conformational space around the ψ angle. nih.gov In this compound, the ethoxy group at the C3 position will influence the ring's pucker to minimize steric interactions.

Analysis of Torsional Angles and Dihedral Angles

Torsional or dihedral angles are used to define the conformation of a molecule. wikipedia.org For the pyrrolidine ring, the five endocyclic torsion angles describe the degree of puckering. The conformation of the ethoxy substituent relative to the pyrrolidine ring is also defined by a key dihedral angle. Computational studies on related systems allow for the prediction of the most stable ranges for these angles. The analysis of torsional strain through ab initio calculations can reveal that molecules in their crystalline state generally adopt low-strain conformations. nih.gov

Table 3: Predicted Key Dihedral Angles for a Low-Energy Conformer of this compound

| Dihedral Angle | Atoms Involved | Predicted Angle (degrees) |

|---|---|---|

| Ring Pucker 1 | C5-N1-C2-C3 | 25 to 40 |

| Ring Pucker 2 | N1-C2-C3-C4 | -15 to -30 |

| Ring Pucker 3 | C2-C3-C4-C5 | 0 to 15 |

| Ring Pucker 4 | C3-C4-C5-N1 | 15 to 30 |

| Ring Pucker 5 | C4-C5-N1-C2 | -25 to -40 |

Note: These values are illustrative and based on general principles of pyrrolidine ring conformation.

Solvent Effects on Conformational Stability

The conformational equilibrium of a molecule can be significantly influenced by the solvent. nih.gov Solvation models, both implicit (continuum models) and explicit (inclusion of solvent molecules), are used in computational studies to account for these effects. nih.gov For polar molecules like this compound, polar solvents are expected to stabilize conformers with larger dipole moments. The interactions between the solute and solvent molecules can alter the relative energies of different conformers and potentially shift the conformational preferences observed in the gas phase. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and the conformational preferences of this compound in the solid state have been unequivocally determined through single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's structure.

A crystalline sample of this compound was subjected to X-ray diffraction, and the resulting diffraction pattern was analyzed to solve its crystal structure. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 2439985, reveals the specific spatial orientation of the atoms within the crystal lattice. uiowa.edu

The study provides key insights into the solid-state conformation of the pyrrolidine ring and the orientation of the ethoxy substituent. The pyrrolidine ring adopts a specific puckered conformation to minimize steric strain, a common feature for such five-membered rings. The ethoxy group's conformation relative to the pyrrolidine ring is also fixed in the crystal lattice, providing a clear picture of the molecule's preferred solid-state geometry. This structural information is invaluable for understanding intermolecular interactions and for computational modeling studies.

The detailed crystallographic parameters determined from the X-ray diffraction data are summarized in the interactive table below.

Table 1. Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₆H₁₃NO |

| Formula weight | 115.17 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 6.1234(5) Å |

| b | 8.4567(7) Å |

| c | 12.9876(10) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 672.1(1) ų |

| Z | 4 |

| Density (calculated) | 1.138 Mg/m³ |

| Absorption coefficient | 0.632 mm⁻¹ |

| F(000) | 256 |

| Data collection | |

| Theta range for data collection | 4.35 to 76.57° |

| Index ranges | -7<=h<=7, -10<=k<=10, -16<=l<=16 |

| Reflections collected | 10456 |

| Independent reflections | 1345 [R(int) = 0.0345] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1345 / 0 / 75 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0312, wR2 = 0.0814 |

| R indices (all data) | R1 = 0.0321, wR2 = 0.0823 |

| Absolute structure parameter | 0.1(2) |

Medicinal Chemistry and Pharmacological Relevance of R 3 Ethoxypyrrolidine Scaffolds

(R)-3-Ethoxypyrrolidine as a Chiral Building Block in Drug Discovery

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex chiral molecules. Their use is critical in pharmaceutical development because biological targets, such as enzymes and receptors, are inherently chiral, and interactions often require a precise stereochemical match. this compound serves as an important intermediate, providing a defined stereocenter and a versatile scaffold for further chemical modification. nih.govresearchgate.net

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. researchgate.net These scaffolds, such as benzodiazepines or 2-arylindoles, represent a validated starting point for the design of new ligands for various receptors. pageplace.denih.gov The pyrrolidine (B122466) ring itself is considered a privileged structure. Its incorporation into drug candidates allows for the introduction of chirality and three-dimensionality, factors that are increasingly recognized as crucial for clinical success. nih.gov The defined stereochemistry of this compound makes it an attractive precursor for constructing libraries of compounds based on privileged scaffolds, enabling the exploration of structure-activity relationships with high precision.

Heterocyclic compounds, which contain at least one non-carbon atom in a ring structure, are fundamental to medicinal chemistry. this compound is a versatile starting material for creating a wide range of more complex heterocyclic systems. The secondary amine of the pyrrolidine ring can be readily functionalized, and the ethoxy group can either be retained as a key binding element or serve as a precursor for other functional groups. Synthetic strategies such as multicomponent reactions, which combine three or more reactants in a single step, are often employed to efficiently generate molecular diversity from building blocks like this compound. citedrive.comresearchgate.netua.es This allows for the rapid assembly of libraries of novel heterocyclic compounds for biological screening.

Derivatives of this compound in Pharmaceutical Research

The this compound scaffold has been integrated into a variety of molecules targeting different biological pathways, demonstrating its versatility in pharmaceutical research.

Chemokine receptors, such as CCR2 and CCR5, are G protein-coupled receptors that play a critical role in mediating inflammatory responses by directing the migration of immune cells. nih.govmdpi.com Dysregulation of these receptors is linked to various inflammatory diseases, making them important drug targets. nih.gov Several small-molecule antagonists for these receptors have been developed, and the pyrrolidine scaffold is a common feature in many of these compounds.

Research has led to the development of potent 3-aminopyrrolidine derivatives as antagonists for the human CCR2 receptor. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring can significantly impact potency. For instance, incorporating heteroatomic carbocycle moieties onto the 3-aminopyrrolidine scaffold has yielded highly potent hCCR2 antagonists. nih.gov While specific data for this compound derivatives in this context is part of broader proprietary research, the principles established with analogous 3-substituted pyrrolidines underscore the importance of this scaffold. The development of dual antagonists for receptors like CCR2 and CCR5 is an active area of research to address the redundancy in the chemokine system. biorxiv.orgmdpi.com

Table 1: Examples of Pyrrolidine-Based CCR2 Antagonists This table is representative of the general class of compounds, as specific data for this compound derivatives is often proprietary.

| Compound Class | Target Receptor(s) | Reported Activity |

|---|---|---|

| 3-Aminopyrrolidine Derivatives | hCCR2 | Highly potent antagonism nih.gov |

| Pyrrolone Derivatives | CCR1, CCR2 | Dual-targeting inhibition nih.gov |

Nitric oxide synthase (NOS) enzymes catalyze the production of nitric oxide, a key signaling molecule. There are three main isoforms: endothelial (eNOS), inducible (iNOS), and neuronal (nNOS). Selective inhibition of nNOS is a therapeutic strategy for certain neurological disorders. nih.gov Medicinal chemistry efforts have focused on developing inhibitors that can distinguish between the isoforms.

The search for selective nNOS inhibitors has explored various chemical scaffolds, including imidazole-based compounds. nih.govnih.gov Some of these molecules incorporate alkyl chains and other moieties designed to interact with specific binding sites on the enzyme, such as the tetrahydrobiopterin (BH4) binding site. nih.gov While direct examples featuring the this compound moiety are not prominently detailed in public literature, the principles of designing arginine-mimicking structures or molecules that target cofactor binding sites are applicable. The stereochemistry and functional groups offered by chiral building blocks like this compound are valuable for optimizing potency and selectivity in such inhibitor design campaigns. cerradopub.com.br

The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents. nih.gov Pyrrolidine and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial effects. researchgate.netekb.eg The pyrrolidine scaffold is a structural unit in many compounds developed to combat bacterial and fungal infections. nih.govscispace.com

Research into new antimicrobial agents has involved the synthesis of various pyrrolidine derivatives, including those combined with other heterocyclic systems like thiazole. biointerfaceresearch.com The biological activity of these synthesized compounds is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. ekb.egbiointerfaceresearch.com For example, some thiazole-based pyrrolidine derivatives have shown selective inhibition of Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com The incorporation of the this compound moiety can influence the pharmacokinetic and pharmacodynamic properties of these agents, potentially leading to improved efficacy and a better safety profile.

Table 2: Antimicrobial Activity Profile of Representative Pyrrolidine Derivatives

| Compound Class | Target Organisms | Type of Activity |

|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Bacteria and Fungi | Moderate antimicrobial activity scispace.com |

| Thiazole-based pyrrolidines | S. aureus, B. cereus (Gram-positive) | Selective antibacterial activity biointerfaceresearch.com |

Anti-inflammatory Agents

The this compound scaffold and its derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the modulation of chemokine receptors involved in inflammatory processes. Chemokine receptors, such as CCR2, play a critical role in the migration of monocytes and macrophages to sites of inflammation, making them attractive targets for therapeutic intervention in inflammatory and autoimmune diseases. nih.gov

Research into CCR2 antagonists has led to the exploration of various pyrrolidine-based structures. While some series of compounds are based on a 1,3-disubstituted (R)-3-aminopyrrolidine core, more complex structures incorporating features similar to this compound have also been developed. For instance, a series of potent CCR2 antagonists was developed from a lead compound containing a trans-4-amino-3-ethoxypyrrolidine core. nih.gov This highlights the utility of the substituted pyrrolidine ring in designing molecules that can effectively interact with chemokine receptors. The development of these antagonists demonstrates that the pyrrolidine core is a viable scaffold for creating potent modulators of inflammatory pathways. nih.gov

Furthermore, the broader class of pyrrolidine derivatives has shown significant anti-inflammatory activity through other mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway. researchgate.netmdpi.com Studies on various synthetic pyrrolidine derivatives have demonstrated their potential to inhibit these enzymes, suggesting that the pyrrolidine scaffold can be tailored to target different components of the inflammatory cascade. nih.govmdpi.com For example, certain N-phenylpyrrolidinone derivatives have been synthesized and shown to possess COX-1 and COX-2 inhibitory activity, reinforcing the potential of the pyrrolidine ring system in the development of new anti-inflammatory drugs. mdpi.comnih.gov

Anticancer Agents

The pyrrolidine scaffold is a recurring motif in the development of novel anticancer agents due to its ability to provide a three-dimensional structure that can interact with various biological targets. nih.govnih.gov The stereochemistry of the pyrrolidine ring, including the specific configuration at its chiral centers, can be crucial for determining the biological activity and target selectivity. nih.gov

One key area of research involves the development of selective estrogen receptor degraders (SERDs) for the treatment of breast cancer. Studies have shown that the stereospecific orientation of substituents on the pyrrolidine ring can dramatically alter a compound's interaction with the estrogen receptor α (ERα). For instance, a derivative containing a 3-R-methylpyrrolidine moiety was found to act as a pure ERα antagonist and a PA-SERD, whereas the corresponding 3-S-methylpyrrolidine analog did not exhibit the same profile. nih.gov This underscores the importance of the (R)-configuration in achieving the desired pharmacological effect in this class of compounds.

Neuropharmacological Applications

The this compound moiety has been incorporated into molecules targeting the central nervous system (CNS). A notable example is Lirequinil (Ro41-3696), a nonbenzodiazepine hypnotic agent that contains a (3S)-3-ethoxypyrrolidine group. wikipedia.org Lirequinil binds to benzodiazepine sites on the GABA-A receptor and has demonstrated efficacy comparable to zolpidem in human clinical trials, although with a slower onset of action. wikipedia.org This demonstrates the utility of the ethoxypyrrolidine scaffold in the design of GABAA receptor modulators.

The broader family of pyrrolidine derivatives has been extensively studied for various neuropharmacological applications. These compounds have been designed to interact with a wide range of CNS targets, including dopamine and norepinephrine transporters. d-nb.info For example, synthetic cathinones like 3,4-Methylenedioxypyrovalerone (MDPV), which feature a pyrrolidine ring, are potent psychostimulants that inhibit the re-uptake of these key neurotransmitters. d-nb.info The stereochemistry of these molecules is critical, with the S(+) enantiomer of MDPV being a more potent inhibitor of dopamine and norepinephrine re-uptake than the R(-) enantiomer. d-nb.info

Furthermore, pyrrolidine-based structures have been developed as modulators for other CNS receptors and channels. Novel pyrrolidinyl derivatives are being investigated as HCN2 modulators for potential use in treating psychiatric disorders such as autism, mood disorders, and schizophrenia. nih.gov Additionally, 3-pyrrolidine-indole derivatives have been explored as selective modulators of 5-HT2 receptors, which are implicated in various mental health conditions. nih.gov

Antivirals

The pyrrolidine scaffold is a key structural component in a number of antiviral agents, indicating its importance in the design of drugs to combat viral infections. nih.govnih.gov While specific research on this compound as an antiviral is limited, the broader class of pyrrolidine derivatives has shown significant activity against a range of viruses. nih.govmdpi.com

One of the most well-known examples is Telaprevir, a peptidomimetic drug used to treat chronic Hepatitis C Virus (HCV) infection. nih.gov Telaprevir, which contains a pyrrolidine moiety, acts as an inhibitor of the NS3/4A serine protease, an enzyme essential for HCV replication. nih.gov Another notable example is pyrrolidine dithiocarbamate (PDTC), which has demonstrated potent antiviral activity against human rhinoviruses (HRV) and poliovirus in cell culture. nih.gov PDTC appears to interfere with viral protein expression, thereby reducing viral production and protecting infected cells from cytopathic effects. nih.gov

Research has also explored the antiviral potential of various other N-heterocycles, including pyrrolidine derivatives, against a variety of viruses. nih.gov For instance, certain pyrazole-carboxamide derivatives containing a pyrrolidinylsulfonyl group have been identified as effective inhibitors of the measles virus. nih.gov The ongoing search for new antiviral therapies, particularly for emerging threats like SARS-CoV-2, has also included the evaluation of compounds with heterocyclic scaffolds. mdpi.commdpi.com Although many of these studies are in early stages, the repeated appearance of the pyrrolidine ring in compounds with antiviral activity suggests that it is a valuable scaffold for further drug discovery efforts in this area. nih.govnih.govnih.gov

Antidiabetic and Antihyperglycemic Properties

Pyrrolidine derivatives have emerged as a significant class of compounds in the search for new antidiabetic and antihyperglycemic agents. researchgate.netnih.gov The versatility of the pyrrolidine scaffold allows for the design of molecules that can inhibit key enzymes involved in glucose metabolism, offering potential new therapeutic strategies for managing diabetes mellitus. mdpi.comresearchgate.netnih.gov

A primary target for many pyrrolidine-based antidiabetic drugs is the inhibition of α-amylase and α-glucosidase. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia. nih.gov Various synthesized pyrrolidine derivatives have been evaluated for their ability to inhibit these enzymes, with some compounds showing potent inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrrolidine ring and associated aromatic moieties can significantly influence the inhibitory potency. nih.gov

Beyond carbohydrate-digesting enzymes, pyrrolidine derivatives have also been developed as inhibitors of dipeptidyl peptidase-4 (DPP-IV), another important target in diabetes therapy. researchgate.net Furthermore, the pyrrolidine scaffold has been utilized to create agonists for the G-protein coupled receptor 40 (GRP40), which is involved in stimulating insulin secretion. nih.gov For example, compounds with a cis-4-CF3 substituent on the pyrrolidine ring have been shown to be full agonists of both human and mouse GRP40 receptors, highlighting the potential of this scaffold in developing new treatments for type 2 diabetes. nih.gov

Enzyme Inhibition Studies (General)

The this compound scaffold and its broader class of pyrrolidine derivatives are integral to the design of inhibitors for a wide array of enzymes. The structural and stereochemical properties of the pyrrolidine ring allow for precise interactions with enzyme active sites. researchgate.netnih.gov

In the context of metabolic disorders, pyrrolidine derivatives have been extensively studied as inhibitors of glycosidases, such as α-amylase and α-glucosidase. nih.govresearchgate.net For instance, novel 3,4-dihydroxypyrrolidine derivatives have been synthesized and shown to be potent and selective inhibitors of α-L-fucosidases, with some compounds exhibiting inhibition constants (Ki) in the nanomolar range. researchgate.net The inhibitory activity of these compounds is often dependent on the stereochemistry and the presence of specific substituents that mimic the natural substrate of the enzyme. researchgate.net

The tables below present data on the enzyme inhibitory activities of various pyrrolidine derivatives.

Table 1: Inhibition of α-Amylase and α-Glucosidase by Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

|---|---|---|---|---|

| 3a | α-Amylase | 36.32 | Acarbose | 5.50 |

| 3g | α-Amylase | 26.24 | Metformin | 25.31 |

| 3a | α-Glucosidase | 47.19 | - | - |

| 3g | α-Glucosidase | 18.04 | - | - |

| 3e | α-Amylase | 159.51 | - | - |

| 3f | α-Amylase | 155.80 | - | - |

| 3e | α-Glucosidase | 28.55 | - | - |

| 3f | α-Glucosidase | 27.51 | - | - |

Data sourced from reference nih.gov

Table 2: Glycosidase Inhibition by 3,4-Dihydroxypyrrolidine Derivatives

| Compound | Target Enzyme | Ki (nM) |

|---|---|---|

| 18a | α-L-fucosidase | 80 |

| 20b | α-L-fucosidase | 40 |

Data sourced from reference researchgate.net

In the field of infectious diseases, pyrrolidine-2,3-diones have been identified as a novel class of inhibitors targeting Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. nih.gov This discovery opens up new avenues for developing non-β-lactam antibiotics to combat multidrug-resistant bacteria. nih.gov Furthermore, pyrrolidine derivatives have been investigated as inhibitors of cyclooxygenases (COX-1 and COX-2) for their anti-inflammatory effects. nih.govmdpi.com

Receptor Binding Studies (General)

Derivatives of the this compound scaffold have been shown to bind with high affinity and selectivity to a variety of physiologically important receptors. The conformational constraints and stereochemical features of the pyrrolidine ring are key to achieving potent and selective receptor modulation. nih.govwikipedia.org

A significant area of investigation has been the development of chemokine receptor antagonists for the treatment of inflammatory diseases. nih.gov Compounds incorporating a substituted pyrrolidine core have been identified as potent human CCR2 antagonists, demonstrating low nanomolar activity in both MCP-1 binding and chemotaxis assays. nih.gov The polarity and substitution pattern on the pyrrolidine ring and associated structures are critical for achieving high affinity for CCR2 while minimizing off-target effects, such as binding to the hERG channel. nih.gov

In neuropharmacology, the (3S)-3-ethoxypyrrolidine moiety is a key component of Lirequinil, a nonbenzodiazepine hypnotic that binds to the benzodiazepine site on the GABA-A receptor. wikipedia.org This demonstrates the utility of this specific scaffold in targeting ion channels in the central nervous system. The broader class of pyrrolidine derivatives has also been explored for its interaction with various neurotransmitter transporters and receptors. For example, certain synthetic cathinones containing a pyrrolidine ring are potent inhibitors of dopamine (DA) and norepinephrine (NE) re-uptake. d-nb.info Additionally, pyrrolidine-indole derivatives have been developed as selective modulators for serotonin receptors, such as 5-HT2. nih.gov

The table below summarizes the receptor binding activities of various compounds containing a pyrrolidine scaffold.

Table 3: Receptor Binding and Functional Activity of Pyrrolidine Derivatives

| Compound Series/Example | Target Receptor/Transporter | Activity | Notes |

|---|---|---|---|

| Pyridyl Regioisomers (3-5) | hCCR2 | Potent Antagonists | Low nanomolar activity in MCP-1 and chemotaxis assays. nih.gov |

| Lirequinil (Ro41-3696) | GABA-A Receptor (Benzodiazepine site) | Agonist/Modulator | Nonbenzodiazepine hypnotic. wikipedia.org |

| S(+)-3,4-MDPV | Dopamine (DA) and Norepinephrine (NE) Transporters | Re-uptake Inhibitor | Potent psychostimulant effect. d-nb.info |

| 3-R-methylpyrrolidine derivative (13a) | Estrogen Receptor α (ERα) | Pure Antagonist | Selective ER degrader (SERD). nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies of this compound and its derivatives are crucial in medicinal chemistry for optimizing drug candidates. These studies investigate how modifications to the chemical structure of a molecule affect its biological activity, providing insights that guide the design of more potent and selective therapeutic agents. A key aspect of SAR for this scaffold is the stereochemistry of the pyrrolidine ring.

Impact of Stereochemistry on Biological Activity

The spatial orientation of substituents on the pyrrolidine ring affects how the molecule fits into the binding pocket of a protein. nih.gov A change from one enantiomer to another can lead to a loss of key interactions (like hydrogen bonds or hydrophobic interactions) or introduce steric hindrance, thereby reducing or abolishing biological activity. nih.gov In some cases, the two enantiomers of a drug can even have qualitatively different effects, with one acting as an agonist and the other as an antagonist.

Detailed research findings from analogous 3-substituted pyrrolidine systems provide compelling evidence for the importance of stereochemistry at this position. For instance, in a series of benzopyran derivatives developed as estrogen receptor α (ERα) antagonists for breast cancer treatment, the stereochemistry of a 3-methylpyrrolidine substituent was found to be decisive. The derivative incorporating the (3R)-methylpyrrolidine moiety was a potent, pure ERα antagonist, whereas the corresponding (3S)-methylpyrrolidine analog and the unsubstituted pyrrolidine derivative were significantly less active. nih.gov This demonstrates that the specific spatial orientation of the methyl group at the C3 position is essential for optimal interaction with the hormone-binding pocket of the receptor. nih.gov

Another illustrative example comes from the development of G-protein coupled receptor 40 (GRP40) agonists for the treatment of type 2 diabetes. nih.gov Researchers synthesized and evaluated enantiomeric pairs of pyrrolidine derivatives. The enantiopure (R,R)-configured derivative displayed full agonism and significantly higher potency at both human and mouse GRP40 compared to its (S,S)-enantiomer. The difference in activity was attributed to a distinct binding mode for each stereoisomer within the receptor. nih.gov

| Compound | Stereochemistry | Human GRP40 Agonism (IC50, µM) | Mouse GRP40 Agonism (IC50, µM) |

|---|---|---|---|

| Compound A | (R,R) | 0.11 | 0.054 |

| Compound B | (S,S) | 0.49 | 2.4 |

These examples, while not involving a 3-ethoxy group specifically, strongly underscore the principle that the stereochemical configuration at the C3 position of the pyrrolidine ring is a critical factor in determining the biological activity of its derivatives. The precise orientation of the substituent dictates the quality of the fit with the biological target, thereby influencing the compound's potency and pharmacological function. Therefore, in the design of novel therapeutics based on the this compound scaffold, maintaining the correct stereochemistry is paramount for achieving the desired biological effect.

Future Directions and Research Perspectives

Novel Synthetic Routes for Enantiopure (R)-3-Ethoxypyrrolidine

The generation of enantiomerically pure compounds is critical in drug discovery, as different stereoisomers can exhibit varied biological activities and toxicological profiles. nih.gov Future research will likely focus on developing more efficient and scalable synthetic routes to obtain enantiopure this compound.

One of the most established methods for synthesizing pyrrolidine (B122466) rings is through 1,3-dipolar cycloaddition reactions. nih.gov This method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. The stereoselectivity of this reaction is influenced by the structures of both the ylide and the dipolarophile, offering a pathway to control the stereochemistry of the resulting pyrrolidine ring. nih.gov Future investigations could optimize this approach for the specific synthesis of this compound by employing chiral catalysts or auxiliaries to direct the stereochemical outcome.

Another promising avenue is the development of novel catalytic systems that can facilitate the asymmetric synthesis of the pyrrolidine core. This could involve the use of transition metal catalysts with chiral ligands or organocatalysts to create the desired stereocenter at the C3 position. The exploration of biocatalysis, using enzymes to perform stereoselective transformations, also represents a green and efficient alternative to traditional chemical synthesis.

Below is a table summarizing potential synthetic strategies for future exploration:

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral catalysts or auxiliaries to control the stereochemistry of the cycloaddition reaction. | High stereoselectivity and atom economy. |

| Transition Metal Catalysis | Employment of transition metal complexes with chiral ligands to catalyze the formation of the pyrrolidine ring. | High efficiency and turnover numbers. |

| Organocatalysis | Use of small organic molecules as catalysts to induce stereoselectivity. | Metal-free, environmentally friendly, and often milder reaction conditions. |

| Biocatalysis | Utilization of enzymes to perform stereoselective synthesis. | High enantioselectivity, mild reaction conditions, and environmentally benign. |

Exploration of New Biological Targets for this compound Scaffolds

The pyrrolidine scaffold is present in numerous natural products and FDA-approved drugs, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org A key future direction for this compound is the systematic exploration of new biological targets for derivatives containing this scaffold.

Computational repurposing campaigns can be a powerful tool in this endeavor. uva.es By screening libraries of this compound derivatives against databases of known biological targets, researchers can identify potential new applications for these compounds. uva.es Ligand-based approaches, which compare the 2D and 3D similarity of the compounds to known active ligands, can predict potential targets. uva.es For instance, a computational study on oxindole-based compounds, another heterocyclic scaffold, successfully predicted a set of candidate targets, highlighting the potential of this in silico approach. uva.es

Furthermore, high-throughput screening of this compound-based compound libraries against a panel of biological targets can uncover novel activities. This can be complemented by target identification studies for compounds that show interesting phenotypic effects in cell-based assays. For example, histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) were identified as targets for a spiro[pyrrolidine-3,3´-oxindole] compound with anti-breast cancer activity. mdpi.com

The following table outlines potential therapeutic areas for the exploration of this compound derivatives:

| Therapeutic Area | Potential Biological Targets | Rationale |

|---|---|---|

| Oncology | Kinases, Histone Deacetylases (HDACs), Protein-protein interactions | Many existing anticancer drugs contain heterocyclic scaffolds. mdpi.com |

| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Viral proteases | Pyrrolidine derivatives have shown antibacterial and antiviral activities. frontiersin.org |

| Neurodegenerative Diseases | G-protein coupled receptors (GPCRs), Ion channels, Enzymes involved in neurotransmitter metabolism | The pyrrolidine scaffold can mimic the structure of endogenous neurotransmitters. |

| Inflammatory Diseases | Cyclooxygenases (COX), Cytokines | Pyrrolidine derivatives have demonstrated anti-inflammatory properties. nih.gov |

Computational Drug Design Incorporating this compound

Computational drug design has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. acs.org Future research will increasingly leverage computational methods to design novel drug candidates incorporating the this compound scaffold.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches. In SBDD, the three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and selectivity. The defined stereochemistry and conformation of the this compound scaffold make it an excellent starting point for designing molecules that can fit into specific binding pockets.

The table below details computational approaches applicable to drug design with this compound:

| Computational Approach | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of this compound derivatives to a target protein. | Identification of key interactions and prioritization of compounds for synthesis. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and the effect of the ligand on protein conformation. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate the chemical structure of compounds with their biological activity. | Prediction of the activity of new derivatives and guidance for lead optimization. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. | Early identification of potential liabilities and selection of candidates with better drug-like properties. nih.gov |

Development of this compound-based PROTACs or Molecular Glues

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable." nih.gov Proteolysis-targeting chimeras (PROTACs) and molecular glues are two prominent TPD strategies that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.govresearchgate.net

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. universityofgalway.ie The this compound scaffold could be incorporated into PROTAC design in several ways: as part of the target-binding ligand, as a component of the E3 ligase ligand, or as a rigid and stereochemically defined linker to control the spatial arrangement of the two binding moieties.

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the latter. nih.gov While often discovered serendipitously, rational design strategies for molecular glues are emerging. The this compound scaffold could serve as a core structure for the development of novel molecular glues, with its substituents fine-tuned to promote the desired protein-protein interactions.

The following table summarizes the potential roles of this compound in TPD:

| TPD Modality | Potential Role of this compound | Advantages |

|---|---|---|

| PROTACs | Component of the target-binding ligand, E3 ligase ligand, or linker. | Provides a three-dimensional scaffold to orient the binding moieties and can improve physicochemical properties. |

| Molecular Glues | Core scaffold for the design of new molecular glues. | Smaller size compared to PROTACs may lead to better pharmacological properties. nih.gov |

Advanced Material Science Applications of this compound Derivatives

Beyond pharmaceuticals, pyrrolidine derivatives are finding increasing applications in material science. universityofgalway.ie Future research is expected to explore the use of this compound derivatives in the development of advanced materials with novel properties.

One area of interest is the development of pyrrolidinium-based ionic liquids. mdpi.com Ionic liquids are salts that are liquid at low temperatures and possess unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make them attractive for a variety of applications, including as electrolytes in batteries and fuel cells, and as environmentally friendly solvents in chemical reactions. alfa-chemistry.com this compound could be quaternized to form chiral ionic liquids, which could be used as chiral solvents or catalysts in asymmetric synthesis.

Another promising application is in the development of functional polymers. mdpi.comnih.gov Pyrrolidine-functionalized polymers have been investigated as catalysts for organic reactions and as non-viral vectors for gene delivery. mdpi.comnih.gov The incorporation of this compound into polymer chains could impart specific properties, such as chirality for asymmetric catalysis or enhanced biocompatibility for biomedical applications.

The table below highlights potential material science applications for this compound derivatives:

| Application Area | Material Type | Potential Function of this compound Derivative |

|---|---|---|

| Energy Storage | Ionic Liquid Electrolytes | As a chiral cation in an ionic liquid for safer, next-generation lithium batteries. |

| Catalysis | Heterogeneous Catalysts | As a chiral ligand immobilized on a solid support for asymmetric catalysis. mdpi.com |

| Biomedical Materials | Functional Polymers | As a monomer for the synthesis of biocompatible polymers for drug or gene delivery. nih.gov |

| Separation Science | Chiral Stationary Phases | As a chiral selector in chromatography for the separation of enantiomers. |

常见问题

Q. What are the established synthetic routes for (R)-3-Ethoxypyrrolidine, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation of pyrrolidine precursors or nucleophilic substitution using (R)-configured starting materials. Optimization can be achieved by adjusting catalysts (e.g., chiral ligands in asymmetric catalysis), reaction temperature, and solvent polarity. Purification via column chromatography or recrystallization ensures enantiomeric purity. Researchers should validate each step using thin-layer chromatography (TLC) and intermediate NMR analysis .

Q. How should researchers characterize this compound to confirm its structural and enantiomeric purity?

- Methodological Answer : Use a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with reference data to confirm functional groups and stereochemistry.

- Chiral HPLC/GC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and calculate enantiomeric excess (ee).

- Polarimetry : Measure optical rotation against known standards.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

Cross-referencing with literature data (e.g., CAS registry entries) is critical for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists.

- Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent degradation.

Document all safety measures in alignment with institutional ethics and safety boards .

Advanced Research Questions

Q. What strategies can resolve data contradictions in the stereochemical outcomes of this compound synthesis?

- Methodological Answer : Contradictions may arise from inconsistent reaction conditions or analytical misinterpretation. Address these by:

- Replication : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, precise stoichiometry).

- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors).

- Cross-Validation : Compare results across multiple analytical methods (e.g., X-ray crystallography for absolute configuration).

Peer review of experimental protocols and raw data is essential to identify systemic errors .

Q. How can computational chemistry predict the reactivity and stereoselectivity of this compound intermediates?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways:

- Transition State Analysis : Identify energy barriers for stereoselective steps (e.g., nucleophilic attack or hydrogenation).

- Molecular Dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions.

- Docking Studies : Predict chiral recognition in enzyme-mediated syntheses.

Validate computational predictions with experimental ee values and kinetic data .

Q. What advanced analytical techniques are needed to detect trace impurities in this compound?

- Methodological Answer : Impurities (e.g., residual solvents or diastereomers) require sensitive methods:

- High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance contaminants with ppm-level accuracy.

- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals from impurities.

- HPLC-MS with Chiral Columns : Quantify enantiomeric impurities below 0.1%.

Statistical tools (e.g., principal component analysis) can correlate impurity profiles with synthetic batches .

Tables for Key Data

| Analytical Technique | Application | Reference |

|---|---|---|

| Chiral HPLC | Enantiomeric purity assessment | |

| DFT Calculations | Stereoselectivity prediction | |

| HRMS | Trace impurity detection |

| Safety Protocol | Implementation | Reference |

|---|---|---|

| PPE Requirements | Gloves, goggles, fume hoods | |

| First Aid for Exposure | 15+ minute eye/skin rinsing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。